Cpi637;cpi 637

Description

Context of Epigenetic Regulation and Transcriptional Coactivators

Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. A key process in this regulation is histone acetylation, which is mediated by enzymes called histone acetyltransferases (HATs). patsnap.comscispace.com Acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, which is thought to relax the chromatin structure, making the DNA more accessible for transcription. patsnap.comscispace.comoup.com This process is crucial for gene activation. nih.gov

Transcriptional coactivators are proteins that enhance gene expression by bridging DNA-binding transcription factors with the basal transcription machinery. scispace.com Among the most studied coactivators are the highly homologous proteins CREB-binding protein (CBP) and p300. scispace.comwikipedia.org These proteins possess intrinsic HAT activity and play a central role in a wide array of cellular processes, including cell growth, differentiation, and DNA damage response. patsnap.comscispace.comedpsciences.org They interact with numerous transcription factors to increase the expression of target genes. wikipedia.org The genomic occupancy of p300/CBP is often used to identify transcriptional enhancers. nih.gov

Overview of Bromodomain Inhibition as a Research Strategy

Bromodomains are protein modules of approximately 110 amino acids that specifically recognize and bind to acetylated lysine residues on proteins, including histones. wikipedia.org Functioning as "readers" of the epigenetic code, bromodomains are critical for recruiting protein complexes to specific sites on chromatin, thereby influencing gene transcription. nih.govwikipedia.org Bromodomain-containing proteins are involved in various functions such as histone acetylation and chromatin remodeling. nih.gov

The recognition of acetylated lysines by bromodomains is a key step in translating the signal of histone acetylation into downstream cellular events. wikipedia.org Consequently, inhibiting the function of bromodomains with small molecules has become a major strategy in epigenetic research and drug discovery. oup.comwikipedia.org By blocking the interaction between a bromodomain and its acetylated lysine target, these inhibitors can disrupt the recruitment of transcriptional machinery and down-regulate the expression of specific genes. tandfonline.com

Discovery and Development of CPI-637 as a Chemical Probe

CPI-637 was identified through a fragment-based screening approach as a potent and selective inhibitor of the bromodomains of CBP and p300. nih.gov The development of CPI-637 was driven by the interest in targeting these specific bromodomains due to their involvement in various disease states, including cancer. edpsciences.orgnih.gov The goal was to create a chemical probe with high potency for CBP/p300 and significant selectivity over other bromodomain families, particularly the well-studied BET (Bromodomain and Extra-Terminal domain) family. nih.gov

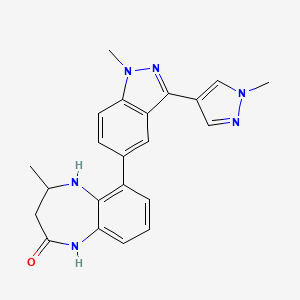

CPI-637, a benzodiazepinone derivative, demonstrated significant biochemical potency against the CBP and EP300 bromodomains. nih.gov Its development provided researchers with a valuable tool to investigate the specific biological functions of CBP/p300 bromodomain activity. nih.govchemicalprobes.org

Research Findings on CPI-637

Structure

3D Structure

Properties

Molecular Formula |

C22H22N6O |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29) |

InChI Key |

BFTKDWYIRJGJCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |

Origin of Product |

United States |

Molecular Target Engagement and Selectivity of Cpi 637

Primary Target Identification: CREB-binding Protein (CBP) and E1A-binding protein p300 (EP300) Bromodomains

The inhibitory activity of CPI-637 against the bromodomains of CBP and EP300 has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. In these biochemical assays, CPI-637 exhibits potent inhibition with half-maximal inhibitory concentration (IC50) values of 30 nM for CBP and 51 nM for EP300. caymanchem.comrsc.org The cellular engagement of CPI-637 with CBP was further demonstrated in a NanoBRET assay, which measures target occupancy in living cells, yielding a half-maximal effective concentration (EC50) of 0.3 µM. nih.govrsc.org The potency of CPI-637 is stereospecific, with its opposite enantiomer showing a more than 200-fold decrease in activity. nih.govapexbt.com

Table 1: Biochemical and Cellular Potency of CPI-637

| Target | Assay Type | IC50 / EC50 (nM) |

|---|---|---|

| CBP | TR-FRET | 30 caymanchem.comrsc.org |

| EP300 | TR-FRET | 51 caymanchem.comrsc.org |

| CBP | NanoBRET | 300 nih.gov |

| BRD4 (BD1) | TR-FRET | 11,000 chemicalprobes.orgmedchemexpress.com |

| BRD9 | TR-FRET | 730 caymanchem.comchemicalprobes.org |

CPI-637 functions as an antagonist by interfering with the recognition of acetylated lysine (B10760008) residues by the CBP/EP300 bromodomains. pnas.orgresearchgate.net The single bromodomain within both CBP and EP300 is crucial for their interaction with acetylated histones and other proteins, a key step in transcriptional activation. nih.gov By binding to the acetyl-lysine binding pocket of these bromodomains, CPI-637 competitively inhibits this interaction, thereby disrupting the recruitment of the transcriptional machinery necessary for gene expression. nih.govpnas.org X-ray crystallography has confirmed that CPI-637 binds within this pocket, with its benzodiazepinone carbonyl group forming a critical hydrogen bond with asparagine 1168 (Asn1168) of CBP. nih.gov

Quantitative Binding Affinity and Potency Studies (e.g., IC50 values via TR-FRET assays)

Selectivity Profile Against Other Bromodomain Families

A crucial aspect of a chemical probe's utility is its selectivity for its intended target over other related proteins. CPI-637 has demonstrated a favorable selectivity profile against other bromodomain families.

CPI-637 exhibits high selectivity for the CBP/EP300 bromodomains over the Bromodomain and Extra-Terminal (BET) family of proteins. caymanchem.com Specifically, the IC50 value for its interaction with the first bromodomain of BRD4 (BRD4(1)) is greater than 10 µM, indicating a selectivity of over 700-fold. nih.govcaymanchem.com In more precise terms, the selectivity over BRD4(1) has been calculated to be 367-fold for CBP and 215-fold for p300. rsc.org This high degree of selectivity is significant as it allows for the specific interrogation of CBP/EP300 function without the confounding effects of BET bromodomain inhibition. researchgate.net

While highly selective against the BET family, CPI-637 does exhibit some off-target activity against the bromodomain of BRD9, with an IC50 value of 0.73 µM (730 nM). caymanchem.comrsc.orgchemicalprobes.org This represents a 24-fold selectivity for CBP over BRD9. chemicalprobes.org The IC50 value against BRD4(1) is 11.0 µM (11,000 nM). chemicalprobes.orgmedchemexpress.com

Comparative Selectivity Over Bromodomain and Extra-Terminal (BET) Family Proteins

Structure-Activity Relationships (SAR) Relevant to Bromodomain Binding

The development of CPI-637 involved fragment-based discovery and subsequent optimization guided by structure-activity relationships (SAR). nih.gov A key finding was that substitution at the 6-position of the benzodiazepinone core with an aryl group, specifically a substituted indazole, was beneficial for both potency against CBP and selectivity over BRD4(1). nih.govrsc.org This substitution is thought to orient the group along a specific shelf of residues in the CBP binding pocket (L1109–P1110-F1111), leading to increased binding affinity through favorable contacts with the protein surface. nih.gov At the same time, this substitution introduces potential steric clashes with the bromodomains of the BET family, contributing to the observed selectivity. nih.gov X-ray co-crystal structures of CPI-637 bound to the CBP bromodomain have confirmed that the substituted indazole fills a space above Proline 1110. nih.gov

Role of the Benzodiazepinone Core Scaffold

The development of CPI-637 originated from a fragment-based screening effort that identified 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b] chemicalprobes.orgcaymanchem.comdiazepin-2-one as a hit. nih.govresearchgate.net This core benzodiazepinone scaffold is crucial for the compound's binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains. nih.gov

X-ray crystallography studies have revealed the specific interactions of this scaffold. nih.gov The benzodiazepinone carbonyl group forms a critical hydrogen bond with the side chain of a conserved asparagine residue (Asn1168 in CBP). nih.gov This interaction mimics the way the natural ligand, acetylated lysine, binds within the pocket and is a key anchor for the inhibitor. nih.govblogspot.com Further optimization of the initial fragment, specifically by adding a 3-pyrazolylindazole substituent, enhanced potency by occupying additional space within the binding site, leading to the development of CPI-637. nih.gov

Impact of Stereochemistry on Inhibitory Potency

CPI-637 is a chiral molecule, and its stereochemistry plays a decisive role in its inhibitory potency. The biological activity resides almost exclusively in one enantiomer. blogspot.comblogspot.com Crystallographic analysis of the initial racemic fragment hit showed that only one of the enantiomers was able to bind to the CBP bromodomain. blogspot.com

This stereospecificity is carried through to the optimized compound, CPI-637. blogspot.com The enantiomer of CPI-637, sometimes referred to as its inactive enantiomer, exhibits a dramatic loss of potency, being over 200-fold weaker than CPI-637 in biochemical assays. nih.govapexbt.com In a cellular assay measuring the inhibition of MYC expression, the inactive enantiomer had an EC50 of greater than 10 µM, compared to 0.60 µM for CPI-637. nih.gov This significant difference in activity makes the enantiomer an excellent negative control for experiments, helping to ensure that observed biological effects are due to specific on-target inhibition by CPI-637. chemicalprobes.org

Stereochemistry and Potency of CPI-637

| Compound | Target | Assay Type | Potency | Potency Difference |

|---|---|---|---|---|

| CPI-637 | CBP/EP300 | Biochemical | Potent | >200-fold more potent nih.gov |

| Enantiomer of CPI-637 | CBP/EP300 | Biochemical | Weak | |

| CPI-637 | MYC Expression | Cellular | EC50 = 0.60 µM nih.gov | >16-fold more potent nih.gov |

| Enantiomer of CPI-637 | MYC Expression | Cellular | EC50 > 10 µM nih.gov |

Cellular Mechanisms and Biological Activities of Cpi 637

Modulation of Specific Gene Expression Pathways

CPI-637 exerts significant influence over key gene expression networks implicated in cancer pathogenesis, primarily through its inhibitory action on CBP/EP300.

Research has demonstrated that CPI-637 effectively inhibits the expression of the MYC oncogene, a critical transcription factor in many human cancers. nih.gov In a cellular assay utilizing the multiple myeloma cell line AMO-1, CPI-637 was shown to inhibit MYC expression with a half-maximal effective concentration (EC50) of 0.60 μM. nih.govmedchemexpress.comselleckchem.comapexbt.com This provides a clear measure of the compound's target engagement within a cellular context. nih.gov The inhibition of MYC expression is considered an important outcome of targeting the CBP/EP300 bromodomains. chemicalprobes.org

| Cell Line | Target Gene | Compound | EC50 Value (μM) |

|---|---|---|---|

| AMO-1 | MYC | CPI-637 | 0.60 |

CPI-637's mechanism extends to the regulation of the broader MYC/IRF4 oncogenic network, which is crucial for the viability of certain cancer cells, such as those in multiple myeloma, anaplastic large cell lymphoma (ALCL), and Hodgkin lymphoma (HL). nih.govnih.govelifesciences.org Studies have revealed that EP300, but not its close paralog CREBBP, directly modulates the expression of this oncogenic network. nih.govnih.gov As an inhibitor of EP300, CPI-637 consequently suppresses this pathway. nih.gov

The inhibition of the CBP/EP300 bromodomains leads to the direct transcriptional suppression of the lymphocyte-specific transcription factor IRF4, which in turn causes the repression of its target gene, c-MYC. elifesciences.org In ALCL and HL cell lines, treatment with CPI-637 effectively reduced both MYC and IRF4 mRNA and protein expression. nih.gov This effect is linked to the finding that both the HAT and bromodomain (BRD) activities of EP300 are necessary for its stabilization in chromatin and the subsequent acetylation of histone tails at the promoter regions of MYC and IRF4. nih.gov The targeting of the IRF4/MYC axis is a key component of the mechanism of action for CBP/EP300 bromodomain inhibition. elifesciences.org

CPI-637 has been shown to influence the expression of the immune checkpoint protein PD-L1 (Programmed death-ligand 1). nih.govnih.gov Research in ALCL and HL demonstrates that EP300 directly modulates PD-L1 expression. nih.govnih.gov Consequently, treatment with CPI-637 inhibits PD-L1-mediated tumor immune escape. nih.govnih.gov

In a panel of ALCL and HL cell lines, treatment with 10μM of CPI-637 for 24 hours resulted in the inhibition of both PD-L1 surface expression and its corresponding mRNA transcription. nih.govresearchgate.net This indicates that by targeting EP300, CPI-637 can downregulate a critical protein involved in the ability of cancer cells to evade the host immune system. nih.govresearchgate.net

Regulation of the MYC/IRF4 Oncogenic Network via EP300

Impact on Histone Acetyltransferase (HAT) Activity

The primary mechanism of CPI-637 involves the direct inhibition of the bromodomains of CBP and EP300, which are pivotal histone acetyltransferases. nih.gov This interaction has profound effects on histone acetylation, a key process in epigenetic regulation.

CBP and EP300 are essential HATs that function as transcriptional co-activators. nih.govmdpi.com They regulate gene expression by acetylating the lysine (B10760008) residues of histone tails and other non-histone proteins. nih.govmdpi.com The bromodomain of CBP/EP300 is specifically required for the acetylation of nucleosomal histones and for the protein's transactivation function. nih.gov

CPI-637 is a potent and selective inhibitor of these bromodomains, displaying half-maximal inhibitory concentration (IC50) values of 0.03 μM for CBP and 0.051 μM for EP300 in biochemical assays. medchemexpress.comselleckchem.com It demonstrates high selectivity for CBP/EP300 over other bromodomain families, such as the BET family. apexbt.com By binding to these bromodomains, CPI-637 disrupts the recognition of acetyl-lysine residues, thereby interfering with the recruitment and function of these coactivators at specific gene loci. nih.gov

| Target | Compound | Assay Type | IC50 Value (μM) |

|---|---|---|---|

| CBP | CPI-637 | TR-FRET | 0.03 |

| EP300 | CPI-637 | TR-FRET | 0.051 |

The inhibition of CBP/EP300 by CPI-637 leads to distinct changes in histone acetylation patterns. nih.gov Studies have shown that treatment with CPI-637 can lead to an observable increase in the level of acetylated H2AK5 (AcH2AK5). nih.gov Conversely, the compound has been found to decrease the level of AcH4K8 in a dose- and time-dependent manner. nih.gov

In addition to these effects, CPI-637 treatment clearly increases the levels of AcH3K9 and AcH3K14. nih.gov Other research has noted that CBP/EP300 specifically target histone H3 lysine 18 (H3K18) and histone H3 lysine 27 (H3K27) for acetylation. elifesciences.org In line with its inhibitory function, CPI-637 treatment has been shown to reduce H3K18 acetylation at the promoter regions of the MYC and IRF4 genes. nih.gov

| Histone Acetylation Mark | Effect of CPI-637 Treatment |

|---|---|

| AcH2AK5 | Increase |

| AcH4K8 | Decrease |

| AcH3K9 | Increase |

| AcH3K14 | Increase |

| AcH3K18 (at MYC/IRF4 promoters) | Decrease |

Role of CBP/EP300 as Key Histone Acetyltransferases

Interactions with Transcriptional Regulatory Complexes and Factors

The chemical compound CPI-637 is a selective inhibitor of the bromodomains of the highly homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). nih.govcaymanchem.com It was developed through fragment-based discovery and demonstrates significant potency in both biochemical and cellular assays. nih.gov While primarily targeting CBP/EP300, CPI-637 also exhibits inhibitory activity against other bromodomain-containing proteins, which contributes to its complex biological effects. nih.govnih.gov Its interactions with various transcriptional regulatory complexes and factors are central to its mechanism of action, particularly in the context of reversing human immunodeficiency virus type 1 (HIV-1) latency.

| Target | Assay Type | Inhibitory Concentration (IC₅₀) | Cellular Activity (EC₅₀) |

|---|---|---|---|

| CBP | TR-FRET | 30 nM caymanchem.comchemicalprobes.org | 0.3 µM medchemexpress.com |

| EP300 | TR-FRET | 51 nM caymanchem.comchemicalprobes.org | Not Reported |

| BRD4 (BD1) | TR-FRET | 11.0 µM medchemexpress.commedchemexpress.com | Not Reported |

| BRD9 | TR-FRET | 0.73 µM caymanchem.com | Not Reported |

| MYC Expression (AMO-1 cells) | Cell-based | Not Applicable | 0.60 µM caymanchem.comselleckchem.com |

BRD4 Dissociation from Chromatin Regions (e.g., HIV-1 LTR promoter)

A critical aspect of CPI-637's activity is its ability to induce the dissociation of Bromodomain-containing protein 4 (BRD4) from specific chromatin regions. nih.govfrontiersin.org BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histone tails and regulating gene expression. nih.gov In the context of HIV-1 latency, BRD4 plays a key role in silencing viral gene transcription by binding to the viral promoter, known as the Long Terminal Repeat (LTR). nih.govfrontiersin.org

CPI-637 functions as a dual-target inhibitor that affects both BRD4 and the histone acetyltransferase (HAT) TIP60. nih.govnih.gov This dual activity stimulates the dissociation of BRD4 from the HIV-1 LTR promoter. frontiersin.orgnih.gov Research using Chromatin Immunoprecipitation (ChIP) assays has demonstrated that treatment with CPI-637 leads to a significant decrease in the amount of BRD4 bound to the HIV-1 promoter in latently infected cells. nih.gov This effect is believed to be a primary mechanism through which CPI-637 reactivates latent HIV-1. frontiersin.org The displacement of BRD4 from the LTR disrupts the repressive chromatin environment, making the viral promoter accessible to transcriptional machinery. nih.govfrontiersin.org This CPI-637-mediated BRD4 dissociation from the HIV-1 5'-LTR promoter is considered more effective for reactivating the virus than inhibition of BRD4 alone. nih.gov

Influence on TIP60 Protein Levels and Activity

Despite the stable protein levels, CPI-637 effectively inhibits TIP60's enzymatic activity. nih.gov This is evidenced by a dose- and time-dependent decrease in the acetylation of Histone H4 at lysine 8 (AcH4K8), a known target of TIP60. nih.gov Concurrently, CPI-637 treatment leads to an increase in acetylation at other histone sites, such as Histone H3 at lysine 9 (AcH3K9) and lysine 14 (AcH3K14). nih.gov This altered histone acetylation landscape contributes to the reactivation of latent HIV-1. nih.gov The downregulation of TIP60 activity by CPI-637 further encourages the dissociation of BRD4 from the HIV-1 LTR promoter. frontiersin.orgnih.gov ChIP assays have confirmed that CPI-637 stimulation induces a significant decrease in TIP60 occupancy at the HIV-1 promoter. nih.gov

| Cellular Component/Process | Effect of CPI-637 Treatment | Associated Research Finding |

|---|---|---|

| TIP60 mRNA Expression | Significantly inhibited | Observed in ACH2 cells after 48h treatment. nih.gov |

| TIP60 Protein Expression | Not significantly affected | Observed in ACH2 cells after 48h treatment. nih.gov |

| TIP60 Occupancy at HIV-1 LTR | Significantly decreased | Demonstrated by ChIP-qPCR assays. nih.gov |

| BRD4 Occupancy at HIV-1 LTR | Significantly decreased | Demonstrated by ChIP-qPCR assays. nih.gov |

| Histone Acetylation (AcH4K8) | Decreased | Indicates inhibition of TIP60 HAT activity. nih.gov |

| Histone Acetylation (AcH3K9, AcH3K14) | Increased | Contributes to altered chromatin state. nih.gov |

Facilitation of Tat-Positive Transcription Elongation Factor b (P-TEFb) Interaction and Super-Elongation Complex (SEC) Formation

The dissociation of BRD4 from the HIV-1 LTR, driven by CPI-637, has a crucial consequence: it facilitates the interaction between the HIV-1 transactivator protein (Tat) and the Positive Transcription Elongation Factor b (P-TEFb). frontiersin.orgnih.gov In a latent state, BRD4 sequesters P-TEFb, a complex composed of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, preventing it from activating transcription. nih.govfrontiersin.org BRD4 and Tat effectively compete for binding to P-TEFb. frontiersin.org

By displacing BRD4, CPI-637 allows Tat to successfully recruit P-TEFb to the HIV-1 promoter. frontiersin.org This event is a critical switch that allows the transition from transcriptional initiation to productive elongation. bham.ac.uk The recruitment of P-TEFb is essential for the formation of a larger transcriptional complex known as the Tat-Super-Elongation Complex (Tat-SEC). frontiersin.orgnih.gov The formation of the Tat-SEC is a potent activator of transcriptional elongation. frontiersin.orgeur.nl Therefore, CPI-637's ability to disrupt the BRD4-P-TEFb interaction and promote the Tat-P-TEFb interaction is a key mechanism by which it reactivates latent HIV-1 gene expression. frontiersin.orgnih.gov This dual-action of CPI-637 on both BRD4 and TIP60 pathways creates a synergistic effect, allowing Tat to bind P-TEFb more effectively and facilitate Tat-SEC formation compared to what is achieved by BRD4 inhibition alone. frontiersin.org

Preclinical Efficacy Studies in Non Human Models

In Vitro Cellular Model Systems and Phenotypic Responses

Activity in Hematopoietic Cancer Cell Lines (e.g., Anaplastic Large Cell Lymphoma, Hodgkin Lymphoma cell lines)

CPI-637 has demonstrated significant activity against anaplastic large cell lymphoma (ALCL) and classical Hodgkin lymphoma (HL) cell lines in vitro. nih.govnih.gov Treatment with CPI-637 resulted in a dose-dependent reduction in the viability of all tested ALCL and HL cell lines. nih.gov Notably, ALK-positive ALCL cell lines appeared to be more resistant to the inhibitor compared to their ALK-negative counterparts. nih.gov The compound effectively reduces the transcription of critical genes such as MYC, IRF4, IL6, CD30, and BATF3 in HL cell lines. nih.gov This corresponds with a decrease in the protein expression of MYC and IRF4. nih.gov

| Cell Line Type | Effect of CPI-637 | Reference |

| Anaplastic Large Cell Lymphoma (ALCL) | Dose-dependent toxicity, reduced viability | nih.gov |

| Hodgkin Lymphoma (HL) | Dose-dependent toxicity, reduced viability | nih.gov |

Efficacy in Latent HIV-1 Infected Cell Lines (e.g., ACH2, J-Lat A2, J-Lat 10.6 cells)

CPI-637 has shown promise as a latency-reversing agent (LRA) in well-established in vitro models of latent HIV-1 infection. nih.govresearchgate.net In J-Lat A2 and J-Lat 10.6 cells, which are Jurkat T cells containing a latent HIV-1 provirus with a GFP reporter, CPI-637 treatment led to a significant, dose- and time-dependent increase in the percentage of GFP-positive cells, indicating reactivation of HIV-1 transcription. nih.govresearchgate.net Similarly, in ACH2 cells, which are chronically infected with HIV-1, CPI-637 induced the production of the HIV-1 p24 antigen in a dose- and time-dependent manner. nih.govresearchgate.net

| Cell Line | HIV-1 Reactivation Marker | Effect of CPI-637 | Reference |

| J-Lat A2 | GFP Expression | Significant increase | nih.govresearchgate.net |

| J-Lat 10.6 | GFP Expression | Significant increase | nih.govresearchgate.net |

| ACH2 | p24 Antigen Production | Significant increase | nih.govresearchgate.net |

Effects on Viral Gene Transcription and Protein Expression (e.g., HIV-1 RNA, Tat, p24)

The reactivation of latent HIV-1 by CPI-637 is associated with a clear impact on viral gene transcription and protein expression. In ACH2 cells, CPI-637 treatment efficiently increased the transcriptional expression of various HIV-1 genes, including those for Tat, Gag, Vif, and Vpr, in a dose-dependent manner. nih.gov This was accompanied by an increase in the expression of the HIV-1 Tat and p24 proteins. nih.gov Mechanistically, CPI-637 is thought to promote viral transcription by inhibiting the binding of the BRD4 protein to the HIV-1 promoter, which in turn allows for the recruitment of the HIV-1 Tat protein and the positive transcription elongation factor b (P-TEFb) complex. nih.govresearchgate.net This leads to increased phosphorylation of CDK9 and the RNA Polymerase II C-terminal domain, ultimately driving HIV-1 transcription elongation. nih.gov

In Vivo Preclinical Model Systems (Non-Human Organisms)

Efficacy in Xenograft Mouse Models for Lymphoma

The in vitro activity of CPI-637 against lymphoma cells has been translated to in vivo efficacy in xenograft mouse models. nih.govresearchgate.net In both ALCL (Karpas299) and HL (KMH2) xenograft models, oral administration of CPI-637 significantly slowed the growth of established tumors compared to vehicle-treated controls. nih.govresearchgate.net This anti-tumor effect was associated with the on-target suppression of key oncogenic pathways. nih.gov Specifically, CPI-637 treatment led to a reduction in the expression of MYC, IRF4, and BATF3 at both the mRNA and protein levels within the tumors. nih.gov

| Xenograft Model | Cell Line | Effect of CPI-637 | Reference |

| Anaplastic Large Cell Lymphoma | Karpas299 | Significantly slowed tumor growth | nih.govresearchgate.net |

| Hodgkin Lymphoma | KMH2 | Significantly slowed tumor growth | nih.govresearchgate.net |

Therapeutic Research Perspectives and Potential Translational Applications

Research in Oncological Contexts

CPI-637's ability to inhibit CBP/EP300, which are crucial transcriptional coactivators in various cellular pathways, has positioned it as a compound of interest in cancer research. nih.govnih.gov Overexpression or mutation of CBP/EP300 has been identified in several tumor types, making them attractive therapeutic targets. nih.govedpsciences.org

Therapeutic Strategies in Anaplastic Large Cell Lymphoma (ALCL) and Hodgkin Lymphoma (HL)

Anaplastic Large Cell Lymphoma (ALCL) and classical Hodgkin Lymphoma (HL) are two types of lymphomas that share high surface expression of CD30. nih.govnih.gov Research has shown that the acetyltransferases EP300 and CREBBP play vital roles in the pathogenesis of these diseases. nih.gov

Studies have demonstrated that CPI-637, as a bromodomain inhibitor of EP300/CREBBP, exhibits potent activity against ALCL and HL cell lines in vitro and in xenograft mouse models. nih.govnih.gov The mechanism of action involves the modulation of key oncogenic networks. Specifically, the inhibition of EP300 by CPI-637 has been shown to directly affect the expression of the oncogenic MYC/IRF4 network. nih.govnih.govresearchgate.net It also downregulates the surface receptor CD30 and the immune checkpoint protein PD-L1, which is crucial for tumor immune escape. nih.govnih.gov In HL cell lines, treatment with CPI-637 effectively reduced the transcription of MYC, IRF4, IL6, CD30, and BATF3. nih.gov This targeted inhibition of critical oncogenic pathways underscores the potential of CPI-637 in developing novel therapeutic strategies for these lymphomas. nih.govnih.gov

Table 1: Effects of CPI-637 on Key Genes in Hodgkin Lymphoma Cell Lines

| Gene | Effect of CPI-637 Treatment | Reference |

|---|---|---|

| MYC | Reduced mRNA transcription and protein expression | nih.gov |

| IRF4 | Reduced mRNA transcription and protein expression | nih.gov |

| IL6 | Reduced mRNA transcription | nih.gov |

| CD30 | Reduced mRNA transcription | nih.gov |

| BATF3 | Reduced mRNA transcription | nih.gov |

Exploration in Prostate Cancer Research (e.g., Androgen Receptor Signaling)

In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a key driver of tumor growth. mdpi.com The transcriptional coactivators CBP/p300 are critical for this signaling. mdpi.com

CPI-637 has been shown to be effective in inhibiting AR signaling and cell proliferation in prostate cancer cells. mdpi.comresearchgate.net By targeting the CBP/p300 bromodomain, CPI-637 can suppress the expression of AR and its variants, such as AR-V7, as well as AR-regulated genes like PSA (KLK3), KLK2, and TMPRSS2. nih.gov Research has indicated that cancer cells resistant to standard therapies like enzalutamide (B1683756) show high sensitivity to CPI-637. nih.gov This suggests that targeting the CBP/p300 bromodomain with inhibitors like CPI-637 could be a promising strategy for treating advanced and resistant forms of prostate cancer. mdpi.comnih.gov

Table 2: Inhibitory Effects of CPI-637 in Prostate Cancer Research

| Target/Process | Observed Effect of CPI-637 | Reference |

|---|---|---|

| Androgen Receptor (AR) Signaling | Inhibition | mdpi.comresearchgate.net |

| Prostate Cancer Cell Proliferation | Inhibition | mdpi.comresearchgate.net |

| AR-FL and AR-V7 mRNA Expression | Suppression | nih.gov |

| AR-Regulated Gene Expression (PSA, KLK2, TMPRSS2) | Significant Suppression | nih.gov |

General Cancer Research Applications through Epigenetic Pathway Modulation

The fundamental role of CBP/EP300 as transcriptional coactivators in numerous cellular pathways makes them relevant targets in a broad range of cancers. nih.gov CPI-637, as a selective inhibitor, provides a tool to probe the functions of these proteins in various oncological contexts. nih.govedpsciences.org

CPI-637's ability to modulate gene expression through epigenetic mechanisms has far-reaching implications. edpsciences.org For instance, it has been shown to inhibit the expression of the proto-oncogene MYC in multiple myeloma cells. medchemexpress.com The compound's selectivity for CBP/EP300 over other bromodomain families, such as the BET family, allows for a more targeted investigation of CBP/EP300-specific functions in cancer biology. mdpi.comresearchgate.net This selective epigenetic modulation can influence various cancer hallmarks, including cell proliferation, cell cycle regulation, and apoptosis, highlighting its broad potential in cancer research. edpsciences.org

Research in Latent Viral Reactivation

A significant challenge in treating viral infections like HIV-1 is the persistence of latent reservoirs, which are not targeted by conventional therapies. nih.govmdpi.com CPI-637 is being investigated for its potential to reactivate these latent viruses, making them susceptible to elimination. nih.govnih.gov

Contribution to HIV-1 Latency Reversing Agent (LRA) Strategies (e.g., "Shock and Kill" approach)

The "shock and kill" strategy for an HIV-1 cure aims to reactivate the latent virus ("shock") so that it can be cleared by the immune system or antiretroviral therapy ("kill"). nih.govresearchgate.net Latency-reversing agents (LRAs) are central to this approach. mdpi.comnih.gov

CPI-637 has been identified as a potential LRA that can effectively reactivate latent HIV-1 in vitro. nih.govnih.gov Studies have shown that CPI-637 can induce HIV-1 expression in latently infected cell lines. nih.gov Importantly, it has been observed to work synergistically with other conventional LRAs, such as the PKC agonist prostratin (B1679730) and the HDAC inhibitor SAHA, enhancing the reactivation of latent HIV-1. nih.gov This suggests that CPI-637 could be a valuable component of combination LRA strategies aimed at eradicating the latent HIV-1 reservoir. nih.govnih.gov

Dual-Target Inhibition as a Novel LRA Modality

The mechanism by which CPI-637 reactivates latent HIV-1 is of particular interest as it represents a novel, dual-target approach. nih.govnih.gov Research has revealed that CPI-637 functions as a bifunctional agent, inhibiting both BRD4 and the histone acetyltransferase TIP60. nih.govnih.gov

The inhibition of BRD4 allows the HIV-1 Tat protein to more effectively bind to the positive transcription elongation factor b (P-TEFb), which is crucial for stimulating HIV-1 transcription. nih.gov Concurrently, the downregulation of TIP60 mediated by CPI-637 further encourages the dissociation of BRD4 from the HIV-1 long terminal repeat (LTR) promoter. nih.govnih.gov This dual action creates a more potent reactivation of latent HIV-1 compared to the inhibition of BRD4 alone. nih.govnih.gov This unique mechanism positions CPI-637 as a promising candidate for the development of novel dual-target inhibitors for antagonizing HIV-1 latency. nih.govnih.gov

Methodological Approaches in Cpi 637 Research

Biochemical Assays for Target Engagement and Potency

Biochemical assays are fundamental in determining the direct interaction of CPI-637 with its protein targets and quantifying its inhibitory potency.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are a primary tool for quantifying the potency of CPI-637 against its targets, CBP and EP300. selleckchem.comchemicalprobes.orgnih.govcaymanchem.combiocompare.com This assay measures the disruption of the interaction between the bromodomain and a histone ligand in the presence of the inhibitor. In a typical setup, the isolated bromodomains of CBP and EP300 are used. nih.gov The results from these assays have consistently demonstrated that CPI-637 is a potent inhibitor of both CBP and EP300, with IC50 values of 0.03 µM and 0.051 µM, respectively. selleckchem.combiocompare.com These assays have also been instrumental in establishing the selectivity of CPI-637. For instance, its inhibitory activity against the BET family of bromodomains, such as BRD4, is significantly lower, with an IC50 value of 11.0 µM, indicating a high degree of selectivity for CBP/EP300. chemicalprobes.orgnih.govapexbt.commedchemexpress.com While highly selective over many bromodomains, some biochemical activity has been noted against BRD9. selleckchem.comchemicalprobes.orgcaymanchem.comapexbt.com

Table 1: CPI-637 Potency in TR-FRET Assays

| Target | IC50 (µM) | Selectivity vs. BRD4 |

|---|---|---|

| CBP | 0.03 selleckchem.comcaymanchem.combiocompare.commedchemexpress.com | >700-fold nih.govapexbt.com |

| EP300 | 0.051 selleckchem.combiocompare.commedchemexpress.com | >700-fold nih.govapexbt.com |

| BRD4 BD-1 | 11.0 nih.govmedchemexpress.com | - |

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are employed to confirm the target engagement of CPI-637 within a cellular context. nih.gov This technique measures the ability of CPI-637 to disrupt the interaction between a NanoLuc luciferase-conjugated bromodomain and a HaloTag-labeled histone inside living cells. nih.gov The biochemical potency of CPI-637 has been shown to translate effectively into a cellular environment, with a reported CBP BRET EC50 of 0.3 µM. nih.govapexbt.commedchemexpress.com This demonstrates that CPI-637 can effectively penetrate cells and engage with its intracellular targets. nih.gov

Molecular and Cellular Biology Techniques

To understand the downstream consequences of CPI-637's interaction with CBP/EP300, researchers utilize a variety of molecular and cellular biology techniques.

Quantitative Gene Expression Analysis (e.g., RT-qPCR, QuantiGene Plex, RNA-seq)

The impact of CPI-637 on gene expression is a key area of investigation. Techniques such as quantitative real-time PCR (RT-qPCR), QuantiGene Plex assays, and RNA sequencing (RNA-seq) are used to measure changes in mRNA levels of specific genes following treatment with the inhibitor.

A significant finding from these analyses is the dose-dependent inhibition of MYC expression in various cancer cell lines. selleckchem.comcaymanchem.com For example, in AMO-1 multiple myeloma cells, CPI-637 inhibited MYC expression with an EC50 of 0.60 µM after a 6-hour treatment, as determined by a QuantiGene Plex assay. selleckchem.com Similarly, RT-qPCR has been used to show that CPI-637 can suppress the mRNA levels of androgen receptor (AR) target genes like ERG in prostate cancer cells. nih.gov

RNA-seq provides a global view of the transcriptomic changes induced by CPI-637. In studies on anaplastic large cell lymphoma (ALCL) and Hodgkin lymphoma (HL), RNA-seq analysis revealed that CPI-637 treatment led to the downregulation of key oncogenes including MYC, IRF4, and BATF3. nih.gov These findings highlight the inhibitor's ability to modulate critical gene expression programs. nih.gov In some contexts, the effects of CPI-637 on gene expression are compared to other inhibitors to understand overlapping and distinct mechanisms of action. nih.gov

Protein Expression and Modification Analysis (e.g., Western Blot, ELISA)

Changes in gene expression are often validated at the protein level using techniques like Western blotting and ELISA. Western blot analysis has confirmed that treatment with CPI-637 leads to a reduction in the protein levels of c-MYC and IRF4 in lymphoma cell lines. nih.gov In studies on HIV-1 latency, Western blotting showed that CPI-637 can modulate the levels of viral proteins like Tat and p24, as well as host cell proteins involved in transcription. nih.gov

ELISA (enzyme-linked immunosorbent assay) has been used to quantify the production of specific proteins, such as the HIV-1 p24 antigen in the supernatants of latently infected cells, providing a quantitative measure of viral reactivation upon CPI-637 treatment. nih.govresearchgate.net Furthermore, Western blotting is used to assess the impact of CPI-637 on histone modifications. For instance, treatment of gastric cancer cells with CPI-637 resulted in a dose-dependent decrease in H3K18Ac and H3K27Ac levels. nih.gov

Table 2: Effect of CPI-637 on Protein Expression and Histone Marks

| Cell Type | Protein/Mark | Method | Finding | Reference |

|---|---|---|---|---|

| Lymphoma Cells | c-MYC, IRF4 | Western Blot | Decreased expression | nih.gov |

| HIV-1 Latent Cells | Tat, p24 | Western Blot | Modulated expression | nih.gov |

| HIV-1 Latent Cells | p24 Antigen | ELISA | Increased production | nih.govresearchgate.net |

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

ChIP-qPCR is a powerful technique used to investigate the direct effects of CPI-637 on the binding of transcription factors and the presence of specific histone modifications at gene regulatory regions. This method has been employed to demonstrate that CPI-637 can reduce the occupancy of BRD4 and the levels of histone H3 acetylation (Ac-H3) at the gene loci of c-MYC and RAC1 in prostate cancer cells. embopress.org In head and neck squamous cell carcinoma cells, ChIP-qPCR showed that CPI-637 treatment led to decreased H3K27Ac enrichment at a super-enhancer region of the IGF2BP2 gene. nih.gov

In the context of HIV-1 research, ChIP-qPCR assays were used to quantitatively determine the effects of CPI-637 on the occupancy of the HIV-1 Tat protein, the P-TEFb complex, and phosphorylated RNA Polymerase II at the HIV-1 promoter, providing mechanistic insights into how the compound promotes viral transcription. nih.gov Studies in T helper 17 (TH17) cells have also utilized ChIP-qPCR to show that pharmacological inhibition of H3K9 acetyltransferase activity with CPI-637 suppressed the expression of a long non-coding RNA, lncRNA-GM, by affecting histone modifications at its promoter. researchgate.net

Flow Cytometry for Cellular Marker and Activation State Analysis

Flow cytometry is a powerful laser-based technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. creative-diagnostics.com In research involving CPI-637, this methodology is essential for assessing the compound's effects on cellular phenotypes, particularly by quantifying changes in cell surface markers and determining the activation state of immune cells. creative-diagnostics.comcpilot.cz

Researchers have utilized flow cytometry to investigate whether CPI-637 induces global T-cell activation. In one study, human peripheral blood mononuclear cells (PBMCs) were treated with CPI-637, and the expression of key T-cell activation markers was analyzed. nih.gov The results indicated that the compound did not significantly alter the expression levels of CD69, CD38, CD25, and HLA-DR compared to controls, suggesting it does not cause widespread T-cell activation. nih.gov

In the context of anaplastic large cell lymphoma (ALCL) and Hodgkin lymphoma (HL), flow cytometry was employed to measure the impact of CPI-637 on the surface expression of proteins like PD-L1 and CD30. nih.gov Treatment with CPI-637 was found to modulate the expression of these critical surface markers, providing insights into the compound's mechanism of action in these cancers. nih.govresearchgate.net

Furthermore, flow cytometry has been applied to study the effects of CPI-637 on the cell cycle. In prostate cancer cell lines, analysis revealed that treatment with the compound resulted in a significant arrest of cell cycle progression at the G1 phase. nih.gov This demonstrates the utility of flow cytometry in elucidating the anti-proliferative effects of CPI-637 at a cellular level. nih.govcellcentric.com

Table 1: Application of Flow Cytometry in CPI-637 Studies

| Analytical Goal | Cell Type(s) | Markers Analyzed | Key Finding | Reference(s) |

|---|---|---|---|---|

| T-Cell Activation | Human PBMCs | CD69, CD38, CD25, HLA-DR | CPI-637 did not induce global T-cell activation. | nih.gov |

| Cell Cycle Progression | 22Rv1 (Prostate Cancer) | DNA content (Propidium Iodide) | CPI-637 induced cell cycle arrest in the G1 phase. | nih.gov |

| Surface Marker Modulation | ALCL and HL Cell Lines | PD-L1, CD30 | CPI-637 treatment altered the surface expression of PD-L1 and CD30. | nih.gov |

Luciferase Reporter Gene Assays for Promoter Activity

Luciferase reporter gene assays are a common tool for studying gene expression at the transcriptional level. This method involves linking a specific gene promoter to the luciferase gene; the resulting light output from the luciferase enzyme serves as a quantitative measure of promoter activity.

In the investigation of CPI-637, these assays have been instrumental in determining the compound's influence on the transcriptional activity of key genes. For example, to assess the impact on androgen receptor (AR) signaling in prostate cancer, a luciferase reporter driven by the prostate-specific antigen (PSA) promoter was used. nih.gov The study demonstrated that CPI-637 could dose-dependently inhibit the PSA reporter activity in LNCaP prostate cancer cells, indicating a suppression of AR-driven transcription. nih.gov

Conversely, in HIV-1 latency research, a TZM-bl cell line containing an integrated HIV-1 Long Terminal Repeat (LTR)-luciferase construct was used to evaluate CPI-637's ability to reactivate the virus. nih.gov The results showed that CPI-637 treatment led to a significant, dose-dependent increase in luciferase activity, signifying robust activation of the HIV-1 promoter. nih.gov Specifically, CPI-637 increased LTR-driven activation by up to 67.3-fold in cells also expressing the Tat protein. nih.gov These findings highlight the compound's potential as a latency-reversing agent. nih.govfrontiersin.org

Table 2: Luciferase Reporter Gene Assay Findings with CPI-637

| Promoter Studied | Cell Line | Assay Outcome | Implication | Reference(s) |

|---|---|---|---|---|

| HIV-1 LTR | TZM-bl | Significantly increased luciferase activity | CPI-637 activates the HIV-1 promoter, reversing latency. | nih.gov |

| PSA Promoter | LNCaP | Dose-dependently inhibited luciferase activity | CPI-637 suppresses androgen receptor signaling. | nih.gov |

Advanced Drug Discovery and Characterization Methods

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which typically have low affinity for their target, and then using structural information to optimize these fragments into more potent molecules. jofamericanscience.org

The development of CPI-637 is a direct result of this approach. frontiersin.orgjofamericanscience.orgnih.gov The process began with the identification of a fragment hit, 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b] nih.govnih.govdiazepin-2-one, through fragment screening. nih.gov This initial benzodiazepinone fragment was then systematically optimized through medicinal chemistry efforts to enhance its potency and selectivity for the bromodomains of CBP and EP300. nih.govresearchgate.netedpsciences.org A critical step in this optimization was obtaining a co-crystal structure of the derivative compound within the CBP bromodomain, which confirmed that the molecule made key hydrogen bonding interactions and guided further structural modifications. nih.gov This structure-guided evolution ultimately led to the creation of CPI-637, a potent and selective dual inhibitor of CBP/EP300 that is active in cellular assays. nih.gov

Co-immunoprecipitation coupled with Mass Spectrometry for Protein-Protein Interaction Mapping

Co-immunoprecipitation (Co-IP) is a technique used to isolate and identify proteins that are bound to a specific target protein within a complex. thermofisher.com When combined with mass spectrometry (MS), Co-IP-MS becomes a powerful tool for mapping protein-protein interaction networks and understanding how these interactions are affected by compounds like CPI-637. creative-proteomics.com

This methodology has been applied in CPI-637 research to elucidate its mechanism of action. In studies of neuroblastoma, Co-IP combined with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was used to identify proteins that interact with N-Myc. nih.gov This work revealed that the acetyltransferase p300 interacts with and stabilizes N-Myc. nih.govresearchgate.net The study further showed that the ability of p300 to acetylate N-Myc was inhibited by CPI-637, providing a molecular explanation for how the compound reduces N-Myc protein levels. nih.gov

In the context of HIV-1 research, Co-IP was employed to investigate the protein complexes at the viral promoter. nih.gov These experiments demonstrated that CPI-637 treatment of latently infected ACH2 cells led to the dissociation of BRD4 from the HIV-1 promoter. nih.gov This disruption of the BRD4 protein interaction is a key step in the reactivation of latent HIV-1, as it allows for the recruitment of other factors that stimulate viral transcription. nih.govfrontiersin.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| A-485 |

| Bicalutamide |

| CPI-17 |

| CPI-637 |

| Enzalutamide (B1683756) |

| GNE-049 |

| GNE-781 |

| GSK2801 |

| I-CBP112 |

| Ionomycin |

| JQ1 |

| MG-149 |

| MitoQ |

| NU9056 |

| OTX015 |

| PCI-24781 |

| Phorbol 12-myristate 13-acetate (PMA) |

| Prostratin (B1679730) |

| Remodelin hydrobromide |

| Resminostat |

| Romidepsin |

| SAHA (Vorinostat) |

| SGC-CBP30 |

| Vincristine |

| Y08197 |

Current Research Gaps and Future Directions for Cpi 637

Comprehensive Bromodomain Profiling to Refine Selectivity Landscape

A critical aspect of a chemical probe's utility is its selectivity. While CPI-637 was designed for potency against CBP/EP300 with selectivity over the bromodomain and extra-terminal domain (BET) family, its complete selectivity profile remains insufficiently characterized. nih.govchemicalprobes.org

Initial studies demonstrated that CPI-637 potently inhibits CBP and EP300 with IC50 values of 30 nM and 51 nM, respectively. rsc.orgmedchemexpress.com It exhibits a significant selectivity of over 700-fold against the BET family member BRD4 (IC50 = 11.0 µM). nih.govbio-equip.cn However, a notable off-target activity was identified against BRD9, with an IC50 of 0.73 µM. caymanchem.comchemicalprobes.orgrsc.org This 24-fold selectivity for CBP over BRD9 is considered a potential liability, as BRD9 inhibition could produce confounding cellular phenotypes. chemicalprobes.org

A significant research gap is that CPI-637 has only been profiled against a limited panel of 15 bromodomains. chemicalprobes.org To refine its selectivity landscape, future research should involve screening CPI-637 against a much broader panel of the 61 human bromodomains across all eight subfamilies. edpsciences.orgnih.gov This comprehensive profiling would provide a more complete understanding of its target engagement and potential for off-target effects, clarifying which biological outcomes are directly attributable to CBP/EP300 inhibition versus other bromodomain interactions.

Table 1: In Vitro Inhibitory Profile of CPI-637

| Target Bromodomain | IC50 Value | Selectivity vs. CBP | Reference |

|---|---|---|---|

| CBP | 30 nM (0.03 µM) | - | rsc.orgmedchemexpress.com |

| EP300 | 51 nM (0.051 µM) | ~1.7-fold | rsc.orgmedchemexpress.com |

| BRD4 (BD1) | 11,000 nM (11.0 µM) | >360-fold | chemicalprobes.orgmedchemexpress.com |

Elucidation of Broader Off-Target Effects in Diverse Cellular Systems

Beyond bromodomain interactions, the broader off-target effects of CPI-637 in various cellular contexts are not well understood. A significant limitation noted in its characterization is the lack of information on off-targets in cellular assays. chemicalprobes.org While cellular activity related to its intended target has been demonstrated, such as the inhibition of MYC expression in AMO-1 multiple myeloma cells (EC50 = 0.60 µM), a comprehensive, unbiased assessment of its impact on other cellular pathways is needed. nih.govrsc.org

Future research should employ global, unbiased techniques like proteomic and transcriptomic profiling in diverse cell lines treated with CPI-637. These studies would help identify any unintended alterations in protein expression or gene regulation, providing a clearer picture of the compound's specificity at the cellular level. Understanding these broader effects is crucial for accurately interpreting experimental results and for predicting potential liabilities if compounds based on this scaffold are advanced towards therapeutic use.

Deeper Mechanistic Studies in Specific Disease Pathologies

CPI-637 has been utilized to probe the function of CBP/p300 in several disease models, but deeper mechanistic investigations are still required.

Cancer: In models of prostate cancer, CPI-637 has been shown to inhibit androgen receptor (AR) signaling. researchgate.net In cancers resistant to PI3K/AKT inhibitors, cells demonstrated hypersensitivity to CPI-637, suggesting a vulnerability related to epigenetic regulation. biorxiv.org It also inhibits the expression of the oncogene MYC, which is a downstream target of CBP/EP300. nih.gov Future studies should focus on elucidating the precise molecular events downstream of CBP/p300 bromodomain inhibition in these contexts, for instance, by mapping changes in histone acetylation at specific gene promoters and enhancers that drive the observed anti-cancer effects.

HIV Latency: In an intriguing application, CPI-637 was found to reactivate latent HIV-1. nih.gov The proposed mechanism involves the disruption of BRD4 from the HIV-1 promoter, allowing the viral protein Tat to recruit the positive transcription elongation factor b (P-TEFb). nih.gov The study also suggested that CPI-637-mediated downregulation of TIP60 further contributes to this effect. nih.gov Further research is needed to fully validate this dual mechanism and to understand how the inhibition of CBP/EP300, BRD4, and TIP60 are coordinated to achieve latency reversal. nih.gov

Table 2: Cellular Activity of CPI-637 in Disease Models

| Cell Line / Disease Model | Finding | Cellular EC50 / Concentration | Reference |

|---|---|---|---|

| AMO-1 (Multiple Myeloma) | Inhibition of MYC expression | 0.60 µM | nih.govmedchemexpress.com |

| PC-3 (Prostate Cancer, PI3K/AKT inhibitor resistant) | Increased sensitivity to growth inhibition | Not specified | biorxiv.org |

| ACH2 (Latent HIV-1) | Reactivation of HIV-1 expression | Not specified | nih.gov |

Development of Novel Chemical Probes and Analogs for Enhanced Specificity

The discovery of CPI-637, which originated from a fragment-based screening effort, was a key step in validating CBP/p300 as a druggable target. nih.gov However, its identified off-target activity on BRD9 highlights the need for continued medicinal chemistry efforts to develop probes with improved selectivity. chemicalprobes.orgrsc.org

Researchers have already developed other classes of CBP/p300 inhibitors, such as SGC-CBP30 and GNE-049, in a quest for greater specificity and different pharmacological properties. edpsciences.orgresearchgate.net The development of dual inhibitors that intentionally target multiple bromodomains, such as NEO2734 which inhibits both BET and CBP/p300 bromodomains, represents another strategic direction. researchgate.netembopress.org

Future work should focus on structure-activity relationship (SAR) studies based on the CPI-637 benzodiazepinone scaffold to mitigate or eliminate BRD9 activity while retaining or improving CBP/p300 potency. nih.gov The creation of a structurally related, but biologically inactive, enantiomer of CPI-637 serves as a valuable negative control for experiments. nih.gov The development of additional, structurally diverse probes with high selectivity will be crucial for validating the roles of CBP and p300 across different diseases and for providing a toolkit for researchers to dissect the functions of individual bromodomain families. acs.orgresearchgate.net

Synergistic Studies with Other Epigenetic Modulators and Therapeutic Agents

A promising avenue for future research is the exploration of CPI-637 in combination therapies. Epigenetic regulators often work in concert, and targeting multiple nodes in the regulatory network can lead to synergistic effects. nih.gov

Several studies have already pointed to the potential of this approach:

Combination with BET Inhibitors: Co-treatment of the BET inhibitor JQ1 with CPI-637 resulted in synergistic inhibition of growth in PI3K/AKT inhibitor-resistant prostate cancer cells. biorxiv.org This finding provided the rationale for developing dual BET/CBP inhibitors like NEO2734, which in some cases showed superior activity to the combination of two separate drugs. embopress.orgnih.gov

Combination with HDAC Inhibitors: In PI3K/AKT inhibitor-resistant cells, combining bromodomain inhibitors with histone deacetylase (HDAC) inhibitors like vorinostat (B1683920) (SAHA) also resulted in synergistic growth inhibition at lower doses. biorxiv.org

Synergy Screens: A systematic drug synergy screen in triple-negative breast cancer (TNBC) cell lines used CPI-637 to identify combinations that could overcome resistance, highlighting potential partners for combination therapy. researchgate.net Similarly, combination studies in acute myeloid leukemia (AML) have investigated CPI-637 alongside other chromatin-targeting molecules. biorxiv.org

Future directions should include more systematic and large-scale screening of CPI-637 in combination with a wide array of therapeutic agents, including other epigenetic drugs, kinase inhibitors, and immunotherapies, across various cancer types and other diseases. nih.govresearchgate.net These studies will be critical for identifying novel, effective treatment strategies and for understanding the complex interplay between different cellular signaling and regulatory pathways. mdpi.com

Q & A

Q. How is the IC50 of CPI637 determined in castration-resistant prostate cancer (CRPC) cell lines, and what statistical methods validate these results?

- Methodology: IC50 values are derived from dose-response curves generated via 72-hour viability assays using parental (e.g., DuCaP, LNCaP) and enzalutamide-resistant (EnzaR) CRPC cell lines. Data are normalized to DMSO controls and analyzed using nonlinear regression models. Statistical significance is assessed via extra sum-of-squares F-tests (for curve comparisons) and one-way ANOVA (for migration assays) .

- Key Data:

Q. What experimental models are used to assess CPI637’s efficacy in CRPC, and how do they address biological variability?

- Methodology:

- In vitro models: Parental vs. EnzaR cell lines are treated with CPI637 (0–10 µM) for 72 hours. Triplicate technical replicates ensure reproducibility.

- Validation assays: Western blotting (e.g., MYC, RPL29, RPL36) and Boyden chamber migration assays (Calcein AM staining) are paired with viability data to confirm target engagement and functional outcomes .

Advanced Research Questions

Q. How do contradictory findings on ribosomal protein overexpression inform CPI637’s mechanism of action in CRPC?

- Context: RNA sequencing revealed ribosomal protein upregulation in EnzaR cells, but only ~66% of ribosomal proteins showed increased expression .

- Methodological Resolution:

- Hypothesis testing: Use siRNA knockdown or CRISPR-Cas9 to silence overexpressed ribosomal proteins (e.g., RPL29, RPL36) and assess CPI637 sensitivity.

- Pathway analysis: Integrate proteomics (e.g., mass spectrometry) with transcriptomics to distinguish direct CPI637 targets from compensatory mechanisms .

Q. What methodological approaches reconcile discrepancies in CPI637’s efficacy across CRPC models (e.g., DuCaP vs. LNCaP EnzaR cells)?

- Experimental Design:

- Comparative genomics: Perform whole-exome sequencing to identify genetic variants (e.g., MYC amplification, TP53 status) that modulate CPI637 response.

- Co-treatment assays: Combine CPI637 with CX-5461 (RNA Pol I inhibitor) to evaluate synergistic effects on migration and viability .

Methodological Best Practices

- Reproducibility:

- Ethical Compliance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.